ML388

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

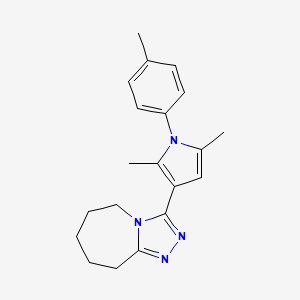

C20H24N4 |

|---|---|

分子量 |

320.4 g/mol |

IUPAC名 |

3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

InChI |

InChI=1S/C20H24N4/c1-14-8-10-17(11-9-14)24-15(2)13-18(16(24)3)20-22-21-19-7-5-4-6-12-23(19)20/h8-11,13H,4-7,12H2,1-3H3 |

InChIキー |

QKPPIMNVHFZLLI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=NN=C4N3CCCCC4)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML385, a Potent NRF2 Inhibitor

A Note on Nomenclature: This document provides a detailed overview of the mechanism of action of ML385 . It is important to note that the compound "ML388" is distinct and is recognized as a 15-hydroxyprostaglandin dehydrogenase inhibitor. Due to the extensive research and data available for ML385 as a modulator of the NRF2 pathway, this guide will focus exclusively on ML385, assuming a potential user interest in NRF2 inhibition.

Core Mechanism of Action

ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2][3][4] NRF2 is a master transcriptional regulator of the cellular antioxidant response, and its hyperactivity is implicated in the chemoresistance of various cancers. The primary mechanism of ML385 involves the direct binding to NRF2, which subsequently disrupts its transcriptional activity.

Specifically, ML385 targets the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[1] This binding event interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a critical step for the complex to recognize and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] By preventing the NRF2-sMAF complex from binding to the ARE, ML385 effectively inhibits the transcription of a wide array of NRF2-dependent genes involved in antioxidant defense, drug metabolism, and cell proliferation.[1][3]

Quantitative Data Summary

The inhibitory potency of ML385 has been quantified in various assays and cell lines. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 1.9 µM | Inhibition of NRF2-MAFG protein complex binding to fluorescein-labeled ARE-DNA in a fluorescence polarization assay. | [3][4][5] |

| Cell Line | Cancer Type | IC50 of ML385 (in combination with other agents) | Reference |

| MGH7 | Lung Squamous Cell Carcinoma | Reduces the IC50 of BKM120 from 15.46 µM to 5.503 µM when used at 5 µM. | [6] |

| FaDu | Head and Neck Squamous Cell Carcinoma | IC50 of Cisplatin is 24.99 µM. Combination with ML385 enhances cytotoxicity. | [1] |

| YD9 | Head and Neck Squamous Cell Carcinoma | IC50 of Cisplatin is 8.68 µM. Combination with ML385 enhances cytotoxicity. | [1] |

Signaling Pathway and Experimental Workflow Diagrams

NRF2 Signaling Pathway and ML385 Inhibition

Caption: NRF2 signaling pathway and the inhibitory mechanism of ML385.

Experimental Workflow for Characterizing ML385

Caption: A logical workflow of experiments to characterize ML385's mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ML385.

Fluorescence Polarization (FP) Assay for NRF2-DNA Binding Inhibition

This assay quantitatively measures the ability of ML385 to disrupt the interaction between the NRF2-MAFG protein complex and its DNA binding site, the ARE.

-

Objective: To determine the IC50 of ML385 for the inhibition of NRF2-MAFG binding to an ARE-containing DNA duplex.

-

Principle: A fluorescein-labeled DNA duplex containing the ARE sequence is used as a probe. When the large NRF2-MAFG protein complex binds to this probe, the rotational speed of the complex slows down, resulting in a high fluorescence polarization signal. In the presence of an inhibitor like ML385, the complex dissociates, and the free, small DNA probe tumbles more rapidly, leading to a decrease in the polarization signal.

-

Protocol:

-

Reagents and Materials:

-

Purified recombinant human NRF2 and MAFG proteins.

-

Fluorescein-labeled double-stranded DNA oligonucleotide containing the ARE sequence.

-

Assay Buffer (e.g., PBS with 0.01% Tween-20).

-

ML385 dissolved in DMSO.

-

Black, low-volume 384-well plates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure: a. Prepare a serial dilution of ML385 in DMSO, and then dilute further in the assay buffer. b. In each well of the 384-well plate, add the NRF2 and MAFG proteins to allow for pre-formation of the heterodimer. c. Add the serially diluted ML385 or DMSO (vehicle control) to the wells. d. Add the fluorescein-labeled ARE-DNA duplex to all wells. e. Incubate the plate at room temperature for 30-60 minutes, protected from light. f. Measure the fluorescence polarization using an appropriate plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Data Analysis: a. The anisotropy values are plotted against the logarithm of the ML385 concentration. b. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of ML385 that causes a 50% reduction in the binding of the NRF2-MAFG complex to the ARE-DNA.[5]

-

NRF2-ARE Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NRF2 in response to ML385 treatment.

-

Objective: To quantify the dose-dependent inhibition of NRF2-mediated transcription by ML385.

-

Principle: A cancer cell line with a constitutively active NRF2 pathway (e.g., A549, which has a KEAP1 mutation) is stably transfected with a reporter construct. This construct contains a luciferase gene under the control of a promoter with multiple copies of the ARE. When NRF2 is active, it binds to the ARE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of NRF2.

-

Protocol:

-

Cell Line: A549 cells stably expressing an ARE-luciferase reporter construct.

-

Procedure: a. Seed the A549-ARE-luciferase cells in a 96-well white, clear-bottom plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of ML385 (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 24-72 hours. c. After the incubation period, lyse the cells and add a luciferase substrate (e.g., from a commercial kit like Promega's Luciferase Assay System). d. Measure the luminescence using a luminometer.

-

Data Analysis: a. Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel assay using a reagent like CellTiter-Glo) to account for any cytotoxic effects of the compound. b. Plot the normalized luciferase activity against the ML385 concentration to determine the dose-dependent inhibition of NRF2 transcriptional activity.[5]

-

Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes

This assay is used to measure the effect of ML385 on the mRNA expression levels of NRF2 and its downstream target genes.

-

Objective: To validate that ML385 inhibits the expression of NRF2-regulated genes.

-

Protocol:

-

Cell Treatment and RNA Extraction: a. Treat cells (e.g., A549, H460) with ML385 (typically 5 µM) or DMSO for various time points (e.g., 24, 48, 72 hours).[3] b. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit from Qiagen).

-

cDNA Synthesis: a. Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: a. Perform qPCR using a SYBR Green-based master mix and primers specific for NRF2 and its target genes (e.g., NQO1, HMOX1, GCLC). A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization. b. Example Human Primer Sequences:

- NRF2 (NFE2L2):

- Forward: 5'-CACATCCAGTCAGAAACCAGTGG-3'

- Reverse: 5'-GGAATGTCTGCGCCAAAAGCTG-3'

- NQO1:

- Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'

- Reverse: 5'-TCCCTTGCAGAGAGTACATGG-3'

- HMOX1:

- Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'

- Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'

- GAPDH:

- Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

- Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

Data Analysis: a. Calculate the relative mRNA expression levels using the ΔΔCt method.

-

Western Blot Analysis

This technique is used to assess the protein levels of NRF2 and its downstream targets following treatment with ML385.

-

Objective: To confirm that the changes in gene expression observed by qPCR translate to changes in protein levels.

-

Protocol:

-

Cell Lysis and Protein Quantification: a. Treat cells as described for qPCR. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading. c. Recommended Primary Antibodies and Dilutions:

- NRF2: Rabbit pAb (Thermo Fisher, PA5-27882), 1:1000 dilution.

- KEAP1: Rabbit pAb (Proteintech, 10503-2-AP), 1:1000 dilution.

- HO-1: Rabbit pAb (Thermo Fisher, PA5-77833), 1:1000 dilution.

- NQO1: Rabbit pAb (Abcam, ab34173), 1 µg/mL.

- β-actin: Mouse mAb (Sigma-Aldrich), 1:5000 dilution. d. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of ML385, alone or in combination with chemotherapy, in a preclinical animal model.

-

Protocol:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are subcutaneously or orthotopically implanted with human cancer cells that have high NRF2 activity (e.g., A549 or H460).

-

Drug Formulation and Administration: a. ML385 is typically formulated in a vehicle such as 10% DMSO in saline or corn oil. b. Administer ML385 via intraperitoneal (i.p.) injection at a dose of, for example, 30 mg/kg/day.[7] c. For combination studies, a chemotherapeutic agent like carboplatin is administered according to a standard dosing schedule.

-

Efficacy Assessment: a. Monitor tumor growth by caliper measurements at regular intervals. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for NRF2 and its target genes).

-

Data Analysis: a. Compare the tumor volumes and weights between the different treatment groups (vehicle, ML385 alone, chemotherapy alone, and combination). b. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any anti-tumor effects.[5][6]

-

References

- 1. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Anti-NQO1 antibody. KO tested (ab34173) | Abcam [abcam.com]

- 4. HO-1/HMOX1 antibody (10701-1-AP) | Proteintech [ptglab.com]

- 5. HO-1 Polyclonal Antibody (PA5-77833) [thermofisher.com]

- 6. NQO1 Monoclonal Antibody (A180) (39-3700) [thermofisher.com]

- 7. ABclonal [abclonal.com]

ML388: A Potent and Selective Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) for Research and Drug Discovery

An In-depth Technical Guide on the Discovery and Development of ML388

Executive Summary

This compound is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins such as prostaglandin E2 (PGE2). The discovery of this compound through high-throughput screening has provided the scientific community with a valuable chemical probe to investigate the physiological and pathological roles of 15-PGDH. This document provides a comprehensive technical overview of the discovery, development, and mechanistic characterization of this compound, intended for researchers, scientists, and drug development professionals. While extensive in vitro data are available, in vivo pharmacokinetic and efficacy data for this compound are limited in the public domain.

Introduction to 15-PGDH

15-Hydroxyprostaglandin dehydrogenase (15-PGDH or HPGD) is a critical enzyme in the regulation of prostaglandin signaling. It catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that leads to their biological inactivation.[1] By controlling the levels of bioactive prostaglandins like PGE2, 15-PGDH plays a crucial role in a wide array of physiological processes, including inflammation, tissue repair, and cell proliferation.[2] Dysregulation of 15-PGDH has been implicated in various diseases, including cancer, where its downregulation can lead to increased levels of pro-tumorigenic prostaglandins.[3] Consequently, the inhibition of 15-PGDH has emerged as a promising therapeutic strategy for conditions where elevated prostaglandin levels are beneficial, such as in promoting tissue regeneration.[2]

Discovery of this compound

This compound was identified through a quantitative high-throughput screening (qHTS) campaign of a large chemical library aimed at discovering novel inhibitors of human 15-PGDH.[4] The screening assay monitored the enzymatic activity of 15-PGDH by measuring the fluorescence increase associated with the conversion of NAD+ to NADH during the oxidation of PGE2.[4] This effort led to the identification of this compound as a highly potent and selective inhibitor of 15-PGDH.

In Vitro Pharmacology and Potency

This compound exhibits nanomolar potency against human 15-PGDH. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 34 nM | Human | Enzymatic Assay | [5] |

Signaling Pathway of 15-PGDH and its Inhibition by this compound

15-PGDH is a key negative regulator of the prostaglandin signaling pathway. By degrading PGE2, it diminishes the activation of downstream signaling cascades. Inhibition of 15-PGDH by this compound leads to an accumulation of PGE2, which can then bind to its G-protein coupled receptors (EP1-4) on the cell surface. This interaction triggers various downstream signaling pathways, including the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, which are involved in processes like cell proliferation, migration, and inflammation.[3][5]

References

ML388: A Potent Inhibitor of Prostaglandin E2 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, cancer progression, and immunosuppression. The biological activity of PGE2 is tightly regulated by its synthesis and degradation. The primary enzyme responsible for the catabolism and inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). ML388 has emerged as a novel, potent, and selective small molecule inhibitor of 15-PGDH. By blocking the degradation of PGE2, this compound effectively elevates local concentrations of this prostanoid, thereby modulating its downstream signaling pathways. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in the context of PGE2 signaling. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the PGE2 pathway.

Introduction to Prostaglandin E2 Signaling

Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. Once synthesized, PGE2 is released from the cell and exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses.

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels.[1]

-

EP2 and EP4 Receptors: These receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This in turn activates Protein Kinase A (PKA) and can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3]

-

EP3 Receptor: This receptor can couple to Gi proteins, leading to a decrease in cAMP levels.[1]

The biological effects of PGE2 are terminated by its metabolic inactivation, a process primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGE2 to the inactive 15-keto-PGE2.[4][5] The balance between PGE2 synthesis and degradation is crucial for maintaining tissue homeostasis.

This compound: A Selective Inhibitor of 15-PGDH

This compound is a small molecule identified through high-throughput screening as a potent and selective inhibitor of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD), the gene encoding 15-PGDH.[6] Its inhibitory action leads to an accumulation of PGE2 in the cellular microenvironment, thereby amplifying PGE2 signaling.

Quantitative Data for this compound

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value against 15-PGDH.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Human 15-PGDH (HPGD) | 34 | [4] |

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical PGE2 signaling pathway and highlights the point of intervention for this compound.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines a typical workflow for the in vitro characterization of a 15-PGDH inhibitor like this compound.

Experimental Protocols

15-PGDH (HPGD) Inhibition Assay

This protocol is adapted from high-throughput screening methods used for identifying 15-PGDH inhibitors.[1]

Principle: The enzymatic activity of 15-PGDH is measured by monitoring the conversion of NAD+ to NADH, which results in an increase in fluorescence.

Materials:

-

Recombinant human 15-PGDH enzyme

-

PGE2 substrate

-

NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the 15-PGDH enzyme to all wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding a mixture of PGE2 and NAD+.

-

Immediately measure the fluorescence at time zero.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence again.

-

Calculate the percent inhibition by comparing the change in fluorescence in the presence of this compound to the control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Cell-Based PGE2 Measurement Assay

This protocol describes how to measure the effect of this compound on PGE2 levels in cell culture supernatants using an ELISA.

Principle: this compound inhibits 15-PGDH, leading to an accumulation of PGE2 secreted by the cells into the culture medium. This increase is quantified using a competitive ELISA.

Materials:

-

Cell line known to produce PGE2 (e.g., A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

This compound

-

PGE2 ELISA kit

-

96-well cell culture plates

-

Plate reader for ELISA

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for PGE2 accumulation.

-

Collect the cell culture supernatants.

-

Perform the PGE2 ELISA on the supernatants according to the manufacturer's instructions.

-

Calculate the concentration of PGE2 in each sample based on the standard curve.

-

Plot the PGE2 concentration against the this compound concentration to determine the dose-dependent effect.

Western Blot Analysis of Downstream Signaling Proteins

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PGE2 signaling pathway following treatment with this compound.

Principle: The increased PGE2 levels resulting from this compound treatment will activate EP2/EP4 receptors and their downstream signaling pathways, leading to the phosphorylation of proteins such as CREB and Akt. These changes can be detected by Western blotting.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-Akt, anti-Akt, anti-COX-2, anti-EP2, anti-EP4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and to the total protein levels for phosphorylated proteins.[7]

Intracellular cAMP Measurement Assay

This protocol provides a method to measure changes in intracellular cAMP levels in response to this compound treatment.

Principle: By increasing extracellular PGE2, this compound will lead to the activation of EP2 and EP4 receptors, stimulating adenylyl cyclase and increasing intracellular cAMP levels. This change can be quantified using a competitive immunoassay.

Materials:

-

Cell line expressing EP2/EP4 receptors

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well or 384-well assay plates

-

Plate reader compatible with the chosen assay format

Procedure:

-

Seed cells in the appropriate assay plate.

-

Treat the cells with different concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells according to the assay kit protocol to release intracellular cAMP.

-

Perform the cAMP measurement assay following the manufacturer's instructions.[8][9]

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Analyze the dose-response relationship between this compound concentration and intracellular cAMP levels.

Conclusion

This compound is a valuable research tool for investigating the complex roles of the prostaglandin E2 signaling pathway. As a potent and selective inhibitor of 15-PGDH, it allows for the controlled elevation of endogenous PGE2 levels, providing a powerful method to study the downstream consequences of enhanced EP receptor activation. The experimental protocols and workflows detailed in this guide offer a robust framework for the in-depth characterization of this compound and its effects on cellular signaling and function. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of PGE2-mediated processes and may pave the way for novel therapeutic strategies in inflammation, oncology, and regenerative medicine.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thno.org [thno.org]

- 5. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ulab360.com [ulab360.com]

The Structure-Activity Relationship of ML334: A Technical Guide to a Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice.

Executive Summary

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ML334 (also known as LH601A), a potent and selective small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. It is important to note that the initial query for "ML388" likely contained a typographical error, as the relevant compound discovered through the NIH Molecular Libraries Program is ML334. This document details the discovery, optimization, and mechanistic studies of ML334 and its analogs, presenting quantitative data in structured tables, outlining detailed experimental protocols for key assays, and visualizing relevant biological pathways and workflows.

Introduction: The Keap1-Nrf2 Signaling Pathway and Therapeutic Potential

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[2]

Activation of the Nrf2 pathway upregulates the expression of a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase.[2] Consequently, therapeutic activation of this pathway by inhibiting the Keap1-Nrf2 interaction presents a promising strategy for the treatment of a variety of diseases characterized by oxidative stress, including neurodegenerative disorders, chronic inflammatory diseases, and cancer.

Discovery of ML334 as a Direct Keap1-Nrf2 Inhibitor

ML334 was identified through a high-throughput screening (HTS) campaign of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) library.[2] The screening utilized a fluorescence polarization (FP) assay designed to detect small molecules that directly disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled peptide derived from the Nrf2 "ETGE" binding motif.[2]

The initial hit compound possessed three chiral centers. Subsequent synthesis and chiral separation revealed that the inhibitory activity was predominantly associated with a single stereoisomer, (1S,2R,S)-5, which was designated as ML334 (LH601A).[2][3] This stereoselectivity underscores a specific and direct binding interaction with the Keap1 protein.

Structure-Activity Relationship (SAR) of ML334 and Analogs

The SAR studies of ML334 have provided valuable insights into the structural requirements for potent inhibition of the Keap1-Nrf2 interaction. The core scaffold of ML334 consists of a tetrahydroisoquinoline moiety linked to a cyclohexane carboxylic acid and a phthalimide group.

Quantitative Data Summary

The following tables summarize the quantitative data for ML334 and key analogs, highlighting the impact of stereochemistry and functional group modifications on their inhibitory activity.

| Compound ID | Stereochemistry | Structure | FP IC50 (µM)[2] | Keap1 Kelch Domain Kd (µM)[2][4] | ARE Reporter Gene Assay EC50 (µM)[5] | Nrf2 Nuclear Translocation EC50 (µM)[5] |

| ML334 (LH601A) | (1S,2R,S) | 1.6 - 2.3 | 1 | 18 | 12 | |

| Enantiomer of ML334 | (1R,2S,R) | >100 | 100 | - | - | |

| Diastereomers of ML334 | (1S,2R,R) / (1R,2S,S) | Inactive | Inactive | - | - | |

| trans-cyclohexane analog | - | Inactive | Inactive | - | - |

Key SAR Findings

The preliminary SAR for ML334 and its analogs can be summarized as follows[2][6]:

-

Stereochemistry is crucial: The (1S,2R,S) stereoconfiguration of ML334 is essential for its high-affinity binding to the Keap1 Kelch domain. Its enantiomer is approximately 100-fold less active, and other diastereomers are inactive.

-

Cyclohexane ring conformation: The cis relationship between the carboxylic acid and the amide substituent on the cyclohexane ring is critical for activity. The corresponding trans isomers are inactive.

-

Carboxylic acid is essential: The carboxylic acid moiety on the cyclohexane ring is a key pharmacophore, likely involved in crucial hydrogen bonding interactions within the Nrf2 binding pocket of Keap1.

-

Phthalimide group: The phthalimide group contributes to the overall binding affinity. Modifications to this group have been explored to further optimize potency and pharmacokinetic properties.

-

Linker length: The one-carbon linker between the tetrahydroisoquinoline nitrogen and the phthalimide group appears to be optimal for potent inhibition.[6]

Signaling Pathway and Experimental Workflows

The Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the mechanism of action of ML334 in the Keap1-Nrf2 signaling pathway.

Caption: Mechanism of ML334 in the Keap1-Nrf2 signaling pathway.

Experimental Workflow for ML334 Characterization

The following diagram outlines the typical experimental workflow used to identify and characterize Keap1-Nrf2 inhibitors like ML334.

References

- 1. In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and MD simulation studies [bi.tbzmed.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

In-Depth Technical Guide: ML385 Target Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the target selectivity and binding affinity of ML385, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Target Selectivity and Binding Affinity of ML385

ML385 has been identified as a specific inhibitor of NRF2.[1][2][3] It demonstrates selectivity for cancer cells exhibiting mutations in the Kelch-like ECH-associated protein 1 (KEAP1), which leads to the constitutive activation of NRF2.[2]

Quantitative Binding Affinity

The binding affinity of ML385 for NRF2 has been quantified using a fluorescence polarization assay. This assay measures the disruption of the NRF2-MAFG protein complex's interaction with a fluorescein-labeled Antioxidant Response Element (ARE) DNA duplex. The half-maximal inhibitory concentration (IC50) of ML385 in this assay was determined to be 1.9 µM .[2][3][4]

| Parameter | Value | Assay Method | Reference |

| IC50 | 1.9 µM | Fluorescence Polarization | [2][3][4] |

Target Selectivity Profile

Further research has indicated that ML385 can inhibit the PI3K-mTOR signaling pathway in lung squamous cell carcinoma cells.[5] This effect is considered part of its on-target activity in cancer models where NRF2 is activated.

Mechanism of Action

ML385 exerts its inhibitory effect by directly binding to the NRF2 protein.[2][6] Specifically, it targets the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[1][2] This binding event interferes with the formation of the functional NRF2-MAFG heterodimer and its subsequent binding to the ARE sequences in the promoter regions of NRF2 target genes.[1][2] This disruption of DNA binding leads to the downregulation of NRF2-mediated transcription of antioxidant and cytoprotective genes.[1][2]

Experimental Protocols

Fluorescence Polarization Assay for ML385 Binding Affinity

This protocol outlines the general steps for determining the IC50 value of ML385 using a fluorescence polarization assay.

Materials:

-

Purified NRF2 and MAFG proteins

-

Fluorescein-labeled ARE-DNA duplex

-

ML385 compound

-

Assay buffer (e.g., HEPES buffer)

-

384-well black, non-binding surface plates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare Reagents:

-

Dilute the fluorescein-labeled ARE-DNA duplex to a final concentration of 4 nM in the assay buffer.

-

Prepare a solution containing the NRF2 and MAFG proteins at a final concentration of 12 nM each in the assay buffer.

-

Prepare a serial dilution of ML385 in the assay buffer, typically starting from 100 µM.

-

-

Assay Setup:

-

In a 384-well plate, add 10 µL of the 4 nM fluorescein-labeled ARE-DNA duplex to each well.

-

Add 10 µL of the 12 nM NRF2-MAFG protein solution to each well.

-

Add 10 µL of the serially diluted ML385 compound to the respective wells. For control wells, add 10 µL of assay buffer.

-

Add 10 µL of assay buffer to bring the final volume in each well to 40 µL.

-

-

Incubation:

-

Cover the plate and incubate at room temperature for 30 minutes with gentle rocking to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a microplate reader using excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation and 535 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each ML385 concentration.

-

Plot the percentage of inhibition against the logarithm of the ML385 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

References

- 1. glpbio.com [glpbio.com]

- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Foundational Research on 15-Hydroxyprostaglandin Dehydrogenase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, a class of lipid compounds with diverse physiological functions, including the regulation of inflammation, pain, and cell growth.[1] By catalyzing the oxidation of the 15-hydroxyl group of prostaglandins like PGE2 to the less active 15-keto form, 15-PGDH acts as a key negative regulator of prostaglandin signaling.[2][3] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy for a range of conditions, including tissue regeneration, cancer, and inflammatory diseases, by elevating endogenous prostaglandin levels.[1][2][3] This guide provides an in-depth overview of the foundational research on 15-PGDH inhibitors, detailing their mechanisms of action, key quantitative data, experimental protocols, and associated signaling pathways.

Mechanism of Action

The primary mechanism of action of 15-PGDH inhibitors is the direct binding to and inactivation of the 15-PGDH enzyme.[1] This blockade prevents the metabolic breakdown of prostaglandins, leading to their accumulation and enhanced downstream signaling.[1] Researchers have identified both competitive and non-competitive inhibitors of 15-PGDH.[4] Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the natural substrate, such as PGE2.[4] In contrast, non-competitive inhibitors bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[4] The binding of these inhibitors can also lead to thermal stabilization of the 15-PGDH enzyme.[4]

Quantitative Data on Key 15-PGDH Inhibitors

The following table summarizes the quantitative data for several notable 15-PGDH inhibitors identified through foundational research. This data is crucial for comparing the potency and efficacy of different compounds.

| Compound | Type of Inhibition | IC50 | Ki (dissociation constant) | Notes |

| SW033291 | Non-competitive | 1.5 nM (against 6 nM 15-PGDH) | 0.1 nM | A potent, high-affinity inhibitor identified through a high-throughput screen.[2][5] It has been shown to promote tissue regeneration in various models.[2] |

| (+)-SW209415 | Not Specified | EC50 of ~10 nM (cell-based assay) | Not Specified | A second-generation inhibitor with improved potency over SW033291 in cell-based assays.[6] |

| Compound 13 | Not Specified | 56 nM (re-test); 7.9 ± 0.8 nM (optimized assay) | Not Specified | Identified in a quantitative high-throughput screen.[4] |

| Compound 61 | Competitive | 141 nM (re-test); 25 nM (optimized assay) | ~5 nM | An imidazopyridine derivative identified from a high-throughput screen.[4] |

| Compound 72 | Not Specified | 82 nM (re-test); 15.0 ± 1.2 nM (optimized assay) | Not Specified | Another hit from the same high-throughput screen as compounds 13 and 61.[4] |

| CAY10397 | Not Specified | Not Specified | 110 nM | A sulphasalazine compound known to inhibit human 15-PGDH.[4] |

| Rhodanine Alkylidene (Compound 4) | Not Specified | 20 nM | Not Specified | Active in both in vitro enzyme assays and cell-based models of wound healing.[5] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key experiments cited in the foundational research of 15-PGDH inhibitors.

Quantitative High-Throughput Screening (qHTS) for 15-PGDH Inhibitors

This assay is designed to screen large compound libraries for potential inhibitors of 15-PGDH in a high-throughput format.

-

Principle: The assay measures the enzymatic activity of 15-PGDH by monitoring the increase in fluorescence that occurs when the non-fluorescent cofactor NAD+ is converted to the fluorescent NADH during the oxidation of the substrate, 15-hydroxyprostaglandin E2 (PGE2).[4][7]

-

Assay Format: Miniaturized to a 4 µL volume in a 1536-well plate format.[4][8]

-

Procedure:

-

Dispense 3 µL of enzyme solution (recombinant human 15-PGDH) into each well of the 1536-well plate.

-

Use a pintool to transfer library compounds dissolved in DMSO to the wells.

-

Initiate the enzymatic reaction by adding the substrate, PGE2.

-

Monitor the increase in fluorescence over time, which corresponds to NADH production and thus enzyme activity.

-

-

Data Analysis:

In Vitro Enzyme Inhibition Assay

This assay is used to confirm the direct inhibitory activity of compounds on purified 15-PGDH.

-

Materials: Recombinant human 15-PGDH enzyme, substrate (e.g., PGE2), cofactor (NAD+), and the test inhibitor.

-

Procedure:

-

Incubate the recombinant 15-PGDH enzyme with varying concentrations of the test inhibitor.

-

Initiate the reaction by adding the substrate (PGE2) and cofactor (NAD+).

-

Measure the rate of NADH formation by monitoring the increase in fluorescence or absorbance at 340 nm.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

-

-

Mechanism of Inhibition Studies: To determine if an inhibitor is competitive or non-competitive, the assay is performed with varying concentrations of both the inhibitor and the substrate (PGE2).[2]

Cell-Based Assay for 15-PGDH Inhibition

This assay evaluates the ability of an inhibitor to penetrate cells and inhibit 15-PGDH activity in a cellular context.

-

Cell Line: Human lung adenocarcinoma A549 cells are commonly used as they can be stimulated to produce PGE2.[5]

-

Procedure:

-

Culture A549 cells in appropriate media.

-

Treat the cells with a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β), to induce the production of PGE2.[5]

-

Simultaneously, treat the cells with varying concentrations of the test inhibitor.

-

After an incubation period, collect the cell culture media.

-

Quantify the levels of PGE2 in the media using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.[5]

-

-

Analysis: An increase in PGE2 levels in the media of inhibitor-treated cells compared to control cells indicates inhibition of 15-PGDH-mediated PGE2 degradation. The data is often reported as a fold-increase in PGE2 levels.[5]

Differential Scanning Fluorimetry (DSF)

This biophysical assay is used to assess the thermal stabilization of the 15-PGDH enzyme upon inhibitor binding.

-

Principle: DSF measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. A significant increase in Tm indicates that the ligand binds to and stabilizes the protein.[4]

-

Procedure:

-

Mix the 15-PGDH enzyme with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

-

Add the test inhibitor to the mixture.

-

Gradually increase the temperature and monitor the fluorescence.

-

The temperature at which the fluorescence rapidly increases corresponds to the melting temperature (Tm) of the protein.

-

-

Analysis: Compare the Tm of the enzyme in the presence and absence of the inhibitor. A positive shift in Tm indicates stabilization of the enzyme by the inhibitor.[4]

Signaling Pathways and Visualizations

Inhibition of 15-PGDH leads to an increase in local prostaglandin concentrations, which in turn modulates various downstream signaling pathways.

Prostaglandin E2 (PGE2) Signaling Pathway

PGE2 is a primary substrate for 15-PGDH. Its accumulation due to 15-PGDH inhibition leads to enhanced activation of its cognate E-prostanoid (EP) receptors, which are G-protein coupled receptors. This can trigger a variety of cellular responses, including tissue regeneration and modulation of inflammation.

Caption: PGE2 signaling pathway modulated by 15-PGDH inhibition.

Interaction with Wnt and Notch Signaling

Research has indicated a crosstalk between prostaglandin signaling and other crucial pathways like Wnt and Notch. For instance, canonical Wnt signaling can down-regulate the expression of 15-PGDH, which is often observed in colorectal cancer.[9] Conversely, inhibiting 15-PGDH and thereby increasing PGE2 can potentially influence these pathways, although the exact mechanisms are still under investigation. Some studies suggest that 15-PGDH can suppress cervical cancer cell proliferation and migration by downregulating the Notch1 signaling pathway.[10]

Caption: Interplay of 15-PGDH with Wnt and Notch signaling pathways.

Experimental Workflow for 15-PGDH Inhibitor Discovery and Characterization

The process of identifying and validating novel 15-PGDH inhibitors typically follows a structured workflow, from initial high-throughput screening to in-depth characterization.

Caption: Workflow for the discovery and validation of 15-PGDH inhibitors.

Conclusion

The foundational research on 15-hydroxyprostaglandin dehydrogenase inhibitors has laid a robust groundwork for the development of novel therapeutics. The identification of potent and selective inhibitors, coupled with a deeper understanding of their mechanisms of action and the signaling pathways they modulate, opens up new avenues for treating a variety of diseases characterized by impaired tissue regeneration or dysregulated inflammatory responses. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing this promising field of study. Continued research into the intricate roles of 15-PGDH and the development of next-generation inhibitors hold significant potential for future clinical applications.

References

- 1. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of ML388: A Technical Guide to NRF2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ML388, a potent and specific small-molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). Aberrant activation of the NRF2 pathway is a critical mechanism of therapeutic resistance in various cancers, making it a compelling target for novel drug development. This document details the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols for its evaluation, and visualizes the complex biological pathways involved.

Introduction: Targeting the NRF2 Pathway

The NRF2 transcription factor is a master regulator of the cellular antioxidant response. Under normal physiological conditions, NRF2 is kept at low levels by its primary repressor, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes, including those involved in glutathione biosynthesis and detoxification.

In several cancer types, particularly non-small cell lung cancer (NSCLC), somatic mutations in KEAP1 or gain-of-function mutations in NRF2 lead to constitutive NRF2 activation. This high level of NRF2 activity endows cancer cells with enhanced resistance to chemotherapy and radiotherapy by neutralizing drug-induced reactive oxygen species (ROS) and promoting drug detoxification. This compound was identified as a specific NRF2 inhibitor that can reverse this resistance and re-sensitize cancer cells to standard therapies.

Mechanism of Action of this compound

This compound exerts its inhibitory effect through direct interaction with the NRF2 protein. It specifically binds to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain responsible for its dimerization with small Maf (sMAF) proteins and subsequent binding to DNA. This binding event sterically hinders the formation of the functional NRF2-sMAF heterodimer, preventing it from recognizing and binding to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes. Consequently, the transcription of NRF2-dependent cytoprotective genes is suppressed. This inhibition leads to a decrease in the cellular antioxidant capacity, making cancer cells more vulnerable to the oxidative stress induced by chemotherapeutic agents.

Signaling Pathways

The primary pathway inhibited by this compound is the KEAP1-NRF2 pathway. Furthermore, research has uncovered significant crosstalk between NRF2 and major oncogenic pathways like PI3K-mTOR, which is also impacted by NRF2 inhibition.

Quantitative Data Presentation

This compound has been evaluated in numerous preclinical models, demonstrating its potential to inhibit NRF2 activity and enhance the efficacy of chemotherapeutic agents. The following tables summarize key quantitative findings from various studies.

| Parameter | Value | Assay / Model System | Reference |

| IC₅₀ | 1.9 µM | Fluorescence Polarization (Inhibition of NRF2-ARE binding) | [1][2] |

| In Vivo Dosage (mice) | 30 mg/kg (IP) | NSCLC Xenograft Model | [2][3] |

| Half-life (t₁/₂) | 2.82 hours | Pharmacokinetic study in CD-1 mice (30 mg/kg IP) | [2] |

| Cell Line | Treatment | Effect | Reference |

| A549 (NSCLC, KEAP1 mut) | ML385 (analog of this compound) | Attenuated NQO1 enzyme activity and reduced glutathione (GSH) levels. | [1][3] |

| H460 (NSCLC, KEAP1 mut) | ML385 | Validated NRF2 inhibitory activity. | [1] |

| LUSC Organoids | ML385 (5 µM, 48h) | Inhibited expression of NRF2 and its target gene NQO1. | [4] |

| HL-60/DR (Leukemia) | ML385 + Doxorubicin | Sensitized resistant cells to doxorubicin, associated with increased ROS. | [5] |

| Model System | Treatment | Outcome | Reference |

| NSCLC Xenograft (KEAP1 mut) | ML385 + Carboplatin | Significant reduction in tumor growth compared to vehicle or single agents. | [3] |

| NSCLC Xenograft | ML385 (single agent) | Reduction in tumor growth (magnitude varied between cell lines and did not always reach significance). | [3] |

| LUSC Organoid Xenograft | NRF2 knockdown or ML385 treatment | Inhibited proliferation in vivo. | [4] |

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating NRF2 inhibitors. The following sections provide protocols for key experiments used to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for NRF2-DNA Binding

This assay quantitatively measures the ability of a compound like this compound to disrupt the interaction between the NRF2-sMAF protein complex and its DNA binding site (ARE).

Principle: A small, fluorescently labeled DNA probe corresponding to the ARE sequence tumbles rapidly in solution, resulting in low fluorescence polarization. When the large NRF2-sMAF protein complex binds to this probe, its tumbling slows dramatically, leading to a high polarization signal. An inhibitor that disrupts this binding will cause the probe to be released, resulting in a dose-dependent decrease in polarization.

Materials:

-

Recombinant human NRF2 (Neh1 domain) and MAFG proteins.

-

Fluorescein-labeled DNA duplex containing the ARE sequence.

-

Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

This compound and other test compounds dissolved in DMSO.

-

Black, non-binding 384-well microplates.

-

Plate reader with fluorescence polarization optics (e.g., 485 nm excitation, 535 nm emission).

Procedure:

-

Prepare a 2X solution of the NRF2-MAFG complex and a 2X solution of the fluorescein-labeled ARE-DNA probe in Assay Buffer.

-

Add 10 µL of Assay Buffer to each well.

-

Add 10 µL of test compound (this compound) at various concentrations (prepared by serial dilution) to the appropriate wells. For control wells, add 10 µL of DMSO vehicle.

-

Add 10 µL of the 2X NRF2-MAFG complex to all wells except those for the "free probe" control.

-

Incubate the plate at room temperature for 15 minutes with gentle shaking.

-

Add 10 µL of the 2X ARE-DNA probe to all wells. The final volume should be 40 µL.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Clonogenic Survival Assay

This assay assesses the long-term ability of a single cell to proliferate and form a colony after treatment, providing a measure of cytotoxicity and cytostatic effects.

Principle: Cells are seeded at a low density and treated with the compound(s) of interest. After an incubation period sufficient for colony formation (typically 10-14 days), the colonies are fixed, stained, and counted. The survival fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.

Materials:

-

Cancer cell lines of interest (e.g., A549).

-

Complete cell culture medium.

-

Trypsin-EDTA solution.

-

Phosphate Buffered Saline (PBS).

-

This compound and/or chemotherapeutic agent (e.g., carboplatin).

-

6-well cell culture plates.

-

Fixation Solution: 1:7 (v/v) Acetic Acid:Methanol.

-

Staining Solution: 0.5% Crystal Violet in 25% Methanol.

Procedure:

-

Cell Seeding: Harvest cells via trypsinization and perform an accurate cell count. Seed a calculated number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treatment: The next day, replace the medium with fresh medium containing this compound, carboplatin, or a combination of both at desired concentrations. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 10-14 days in a 37°C, 5% CO₂ incubator. The medium can be changed every 3-4 days if necessary.

-

Fixation: Once visible colonies (≥50 cells) have formed in the control wells, remove the medium and gently wash the wells with PBS. Add 1 mL of Fixation Solution to each well and incubate for 10 minutes at room temperature.

-

Staining: Remove the fixation solution and add 1 mL of Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.

-

Washing & Drying: Carefully remove the stain and wash the wells with tap water until the background is clear. Allow the plates to air dry completely.

-

Colony Counting: Count the number of colonies in each well.

-

Analysis: Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%. Calculate the Survival Fraction (SF) = PE of treated cells / PE of control cells.

Western Blot for NRF2 and NQO1 Expression

This technique is used to detect and quantify changes in the protein levels of NRF2 and its downstream target, NQO1, following treatment with this compound.

Materials:

-

Cell lysates from treated and untreated cells.

-

Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary antibodies: anti-NRF2, anti-NQO1, anti-Lamin B1 (nuclear loading control), anti-β-Actin (cytoplasmic loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Protein Extraction: Treat cells with this compound for the desired time. For nuclear/cytoplasmic fractionation, use a specialized kit. For whole-cell lysates, wash cells with cold PBS and lyse with extraction buffer.

-

Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Note: NRF2 often runs higher than its predicted molecular weight, around 95-110 kDa.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NRF2) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (Lamin B1 for nuclear, β-Actin for cytoplasmic/whole-cell).

Preclinical Study Workflow

The evaluation of a novel therapeutic agent like this compound follows a logical progression from initial screening to in vivo validation.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by aberrant NRF2 activation. Its specific mechanism of action—disrupting the NRF2-ARE interaction—effectively dismantles a key cellular defense system against oxidative stress. Preclinical data strongly support its potential to reverse chemoresistance, particularly in KEAP1-mutated NSCLC, when used in combination with standard-of-care agents like carboplatin. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation NRF2 inhibitors, with the ultimate goal of translating this targeted strategy into clinical benefit for patients with resistant cancers.

References

- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 4. Distinct responses of compartmentalized glutathione redox potentials to pharmacologic quinones targeting NQO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Impact of ML388 on Cellular Prostaglandin Homeostasis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the effects of ML388, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), on cellular prostaglandin levels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and eicosanoid biology.

Executive Summary

This compound is a well-characterized inhibitor of the 5-lipoxygenase (5-LOX) pathway, effectively blocking the production of leukotrienes, a class of pro-inflammatory lipid mediators. However, the intricate crosstalk between the different branches of arachidonic acid metabolism raises critical questions about the downstream consequences of 5-LOX inhibition on the cyclooxygenase (COX) pathway and subsequent prostaglandin synthesis. This guide elucidates the mechanistic underpinnings of this interaction, presents quantitative data on the effects of FLAP inhibition on prostaglandin levels, and provides detailed experimental protocols for investigating these phenomena. The central finding is that inhibition of the 5-LOX pathway by targeting FLAP can lead to a redirection of arachidonic acid metabolism, resulting in elevated levels of prostaglandins.

The Arachidonic Acid Cascade: A Bifurcating Pathway

Cellular inflammation is intricately regulated by a class of signaling molecules known as eicosanoids, which are derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. Upon cellular stimulation by various inflammatory signals, arachidonic acid is liberated from membrane phospholipids primarily through the action of cytosolic phospholipase A2α (cPLA2α). Once released, arachidonic acid serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the 5-lipoxygenase (5-LOX) pathway.

The COX pathway, mediated by the enzymes COX-1 and COX-2, leads to the production of prostaglandins (PGs), such as PGE2 and PGD2, which are key mediators of inflammation, pain, and fever. The 5-LOX pathway, on the other hand, produces leukotrienes (LTs), which are potent chemoattractants for immune cells and contribute to bronchoconstriction and vascular permeability.

This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), an essential co-factor for 5-LOX. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LOX, thereby inhibiting the synthesis of leukotrienes.

The "Shunting" Effect: Impact of 5-LOX Inhibition on Prostaglandin Synthesis

A key consequence of inhibiting one branch of the arachidonic acid cascade is the potential for substrate "shunting" to the other. By blocking the 5-LOX pathway with this compound, the available pool of arachidonic acid is increased for metabolism by the COX enzymes. This can lead to an upregulation of prostaglandin synthesis. This phenomenon has been observed with other FLAP inhibitors, such as MK-886.[1]

Quantitative Data on the Effect of FLAP Inhibition on Prostaglandin E2 Levels

The following table summarizes the quantitative effect of the FLAP inhibitor MK-886 on prostaglandin E2 (PGE2) production in human colon cancer cell lines. This data provides a strong indication of the likely effect of this compound on prostaglandin synthesis.

| Cell Line | Treatment | PGE2 Production (pg/mL) | Fold Change vs. Control | Reference |

| Caco-2 | Control | ~150 | - | [1] |

| MK-886 (10 µM) | ~250 | ~1.67 | [1] | |

| HT-29 | Control | ~200 | - | [1] |

| MK-886 (10 µM) | ~350 | ~1.75 | [1] |

Table 1: Effect of the FLAP inhibitor MK-886 on PGE2 production in human colon cancer cell lines. Data is approximated from graphical representations in the cited literature.

References

Preliminary Efficacy of ML388 in Cell Culture: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of ML388, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development of this compound.

Core Findings: Inhibition of NRF2 Signaling and Cancer Cell Growth

Preliminary studies on this compound and its analog, ML385, have demonstrated their efficacy in modulating the NRF2 pathway, which is a critical regulator of cellular defense against oxidative stress. Dysregulation of this pathway is implicated in the progression and therapeutic resistance of various cancers.

Quantitative Data Summary

The inhibitory effects of ML385, a closely related analog of this compound, have been quantified in several cancer cell lines. This data provides a strong indication of the potential efficacy of this compound.

| Compound | Parameter | Cell Line | Value | Reference |

| ML385 | IC50 (NRF2 Inhibition) | Not Specified | 1.9 µM | [1][2] |

| ML385 | Concentration for NRF2 & NQO1 Inhibition | Lung Squamous Cell Carcinoma | 5 µM | [3] |

Table 1: Summary of Quantitative Data for the NRF2 Inhibitor ML385. This table presents the half-maximal inhibitory concentration (IC50) for NRF2 and the effective concentration for inhibiting NRF2 and its downstream target NQO1 in a lung cancer cell line.

Key Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and its analogs involves the direct inhibition of NRF2, preventing its transcriptional activity. This leads to a downstream cascade of events affecting cell survival and proliferation.

Caption: this compound inhibits NRF2, preventing its binding to the ARE and subsequent transcription of target genes.

Caption: A general workflow for the in vitro assessment of this compound's effects on cancer cell lines.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized buffer)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of NRF2 Pathway Proteins

This protocol is used to quantify the expression levels of NRF2 and its downstream target proteins, such as NQO1 and HMOX1, following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against NRF2, NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

The preliminary data on this compound and its analog ML385 strongly suggest that this class of compounds holds significant promise as targeted therapies for cancers with a dependency on the NRF2 pathway. The provided protocols and pathway diagrams serve as a foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on expanding the panel of cell lines tested, elucidating the broader signaling impact of this compound, and transitioning to in vivo models to validate these initial in vitro findings.

References

The Dual Nature of 15-PGDH: A Technical Guide to a Key Prostaglandin Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-hydroxyprostaglandin dehydrogenase (15-PGDH), encoded by the HPGD gene, is the principal enzyme responsible for the catabolism and biological inactivation of prostaglandins (PGs), particularly PGE2. By catalyzing the oxidation of the 15-hydroxyl group to a 15-keto group, 15-PGDH functions as a critical physiological antagonist to the prostaglandin-synthesizing enzyme cyclooxygenase-2 (COX-2). This central role places 15-PGDH at the nexus of numerous biological processes, exhibiting a dual nature that is highly context-dependent. In oncology, it functions as a potent tumor suppressor, with its expression frequently lost in various malignancies. Conversely, in the context of tissue homeostasis and injury, it acts as a negative regulator of regeneration. Consequently, the modulation of 15-PGDH activity—either through upregulation in cancer or inhibition for tissue repair—presents a compelling and actively pursued therapeutic strategy. This guide provides an in-depth overview of the core biological functions of 15-PGDH, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of its key pathways and roles.

Core Biological Functions

15-PGDH is ubiquitously expressed in mammalian tissues and serves as the rate-limiting enzyme in the degradation of prostaglandins like PGE2, PGD2, and PGF2α.[1] This inactivation is crucial for maintaining prostaglandin homeostasis, thereby influencing a wide array of physiological and pathological processes.[2]

Role as a Tumor Suppressor

A substantial body of evidence establishes 15-PGDH as a tumor suppressor gene. Its expression is markedly reduced or completely lost in numerous cancers, including colorectal, lung, breast, gastric, and pancreatic cancers.[3][4][5] This downregulation, often occurring in concert with the upregulation of the "oncogene" COX-2, leads to an accumulation of pro-proliferative PGE2 in the tumor microenvironment.[4]

Restoring 15-PGDH expression in cancer cells has been shown to suppress tumor growth and induce differentiation.[1][3] The tumor suppressor pathway TGF-β is a key upstream positive regulator of 15-PGDH expression, directly inducing its transcription.[3][6] Conversely, canonical Wnt signaling, which is frequently elevated in cancers, can down-regulate 15-PGDH expression.[7]

Negative Regulation of Tissue Regeneration and Repair

While its loss promotes tumorigenesis, the physiological function of 15-PGDH is to temper the powerful, pro-regenerative signals of prostaglandins. Elevated PGE2 levels are known to promote the proliferation and differentiation of tissue stem cells. By degrading PGE2, 15-PGDH acts as a brake on tissue repair.[8][9]

This function has significant therapeutic implications. Pharmacological inhibition or genetic knockout of 15-PGDH leads to a localized, two-fold increase in PGE2 levels, which markedly accelerates tissue regeneration in various models of injury, including:

-

Hematopoietic Recovery: Faster reconstitution of blood cells after bone marrow transplantation.[8]

-

Gastrointestinal Repair: Amelioration of ulcerative colitis.[9]

-

Liver Regeneration: Enhanced liver regrowth following partial hepatectomy.[9]

-

Pulmonary Fibrosis: Attenuation of inflammation and fibrosis in lung injury models.

A Hallmark of Aging

Recent studies have identified elevated 15-PGDH expression as a hallmark of aged tissues. In aged skeletal muscle, increased 15-PGDH activity leads to a reduction in local PGE2 signaling, contributing significantly to the muscle atrophy and weakness characteristic of sarcopenia.[8] Inhibition of 15-PGDH in aged mice has been shown to reverse these effects, increasing muscle mass, strength, and exercise performance by augmenting mitochondrial function and autophagy while decreasing protein degradation pathways.

Data Presentation: Quantitative Insights

Quantitative analysis is crucial for understanding enzyme function and developing targeted therapeutics. The following tables summarize key data related to 15-PGDH.

Table 1: Enzyme Kinetic Parameters

| Substrate | Michaelis Constant (Km) | Source |

| Prostaglandin E2 (PGE2) | 3.4 - 5.5 µM | [4] |

| Prostaglandin E1 (PGE1) | 5.5 µM | [3] |

| Prostaglandin A1 (PGA1) | 4.5 µM | [3] |

| NAD+ (Cofactor) | 44 µM | [1] |

Table 2: Potency of Select 15-PGDH Inhibitors

| Inhibitor | Type | Potency | Source |

| SW033291 | Small Molecule | Kiapp = 0.1 nM; IC50 = 1.5 nM | [4][9] |

| (+)-SW209415 | Small Molecule (2nd Gen) | Ki = 0.1 nM | |

| ML-148 | Small Molecule | IC50 = 56 nM | [7] |

| CAY10397 | Sulphasalazine | Ki = 110 nM |

Table 3: In Vivo Effects of 15-PGDH Inhibition (SW033291)

| Model / Tissue | Effect | Quantitative Change | Source |

| Mouse Tissues | PGE2 Levels | ~2-fold increase in bone marrow, colon, lung, liver | [5][9] |

| Bone Marrow Transplant | Hematopoietic Stem Cells | 65% increase in marrow SKL cells; 71% increase in SLAM cells | [4] |